
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of potential drug candidates. This compound has also been used in the development of new agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is not well understood. However, it has been found to have a potent inhibitory effect on various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole has unique biochemical and physiological effects. It has been found to have a potent inhibitory effect on various enzymes, as mentioned earlier. This compound has also been found to have an effect on the central nervous system, causing sedation and muscle relaxation. Additionally, it has been found to have an effect on the cardiovascular system, causing a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole in lab experiments include its potent inhibitory effect on enzymes, its potential applications in drug discovery, and its unique biochemical and physiological effects. However, its limitations include its relatively complex synthesis method and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole. One potential direction is to further explore its potential applications in drug discovery, particularly in the development of new cancer treatments. Another direction is to investigate its mechanism of action and its potential as a therapeutic target for various diseases. Additionally, research can be conducted on the synthesis of this compound to develop more efficient and cost-effective methods.
In conclusion, 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a unique chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound can lead to potential breakthroughs in various fields, including drug discovery and cancer treatment.
Synthesemethoden
The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole involves a multi-step process that starts with the reaction of 2,2-difluoroethylamine with 4-bromo-3-nitropyrazole. The resulting compound is then reacted with sec-butoxymethyl chloride in the presence of a base to yield the intermediate compound. The final step involves the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting compound is 4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole.
Eigenschaften
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-3-7(2)16-6-9-8(11)4-14-15(9)5-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCJIAHWHBWXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2991829.png)
![5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2991832.png)
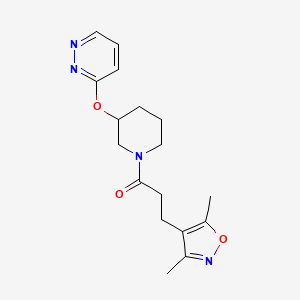
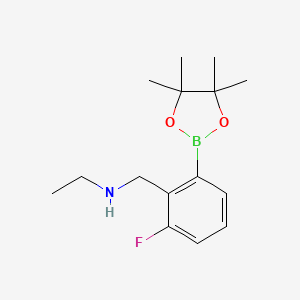

![9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2991836.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)
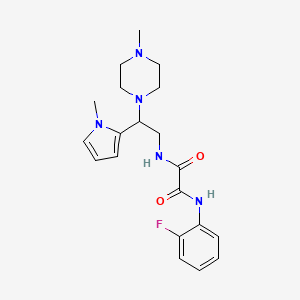
![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)
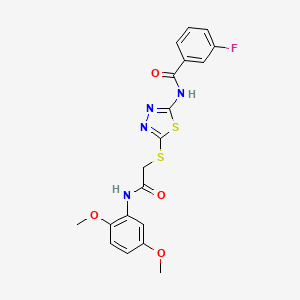
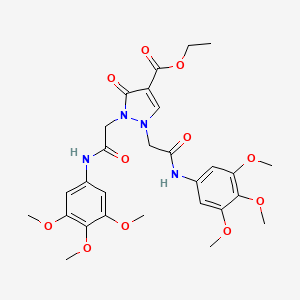

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2991848.png)
![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)